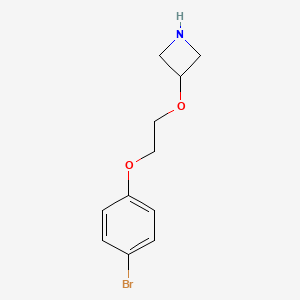

3-(2-(4-Bromophenoxy)ethoxy)azetidine

Description

Significance of Four-Membered Heterocycles in Contemporary Chemical Biology Research

Four-membered heterocyclic compounds, such as azetidines, oxetanes, and thietanes, are essential frameworks in medicinal chemistry. nih.gov Their small, strained ring systems provide unique three-dimensional structures that can enhance drug design and development. nih.govnih.gov The inclusion of heteroatoms like nitrogen, oxygen, or sulfur within these rings introduces diverse electronic and steric properties that can improve a molecule's therapeutic efficacy, selectivity, and pharmacokinetic profile. nih.gov Despite the synthetic challenges posed by their inherent ring strain, advancements in chemical synthesis have made these motifs more accessible for a wide range of therapeutic applications, including in oncology and infectious diseases. nih.gov These strained structures can offer improved metabolic stability and create favorable binding interactions with biological targets. nih.gov

Ring strain is a form of instability that arises when bond angles in a cyclic molecule deviate from their ideal values. wikipedia.orgfiveable.me This strain is a defining characteristic of small rings like azetidines and is a combination of angle strain, torsional strain, and transannular strain. wikipedia.org The azetidine (B1206935) ring possesses a significant ring-strain energy of approximately 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), and substantially higher than that of larger rings like pyrrolidine (B122466) (5.8 kcal/mol). researchgate.netresearchgate.net

This high strain energy makes four-membered rings reactive intermediates that are readily opened, a property that can be harnessed in organic synthesis. britannica.com The reactivity of azetidines is largely driven by this considerable ring strain. rsc.orgresearchwithrutgers.comrsc.org However, the azetidine ring is also significantly more stable than the related three-membered aziridine ring, which allows for easier handling while still providing unique reactivity that can be triggered under specific reaction conditions. rsc.orgresearchwithrutgers.comrsc.org This balance of stability and reactivity allows azetidines to serve as versatile building blocks for creating more complex functionalized molecules. nih.gov The release of this strain energy can be a driving force in chemical reactions, enabling transformations that would be difficult with less strained, acyclic counterparts. nih.gov

Table 1: Comparative Ring Strain Energies of Saturated Heterocycles

| Heterocycle | Ring Size | Approximate Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 |

| Azetidine | 4 | 25.2 |

| Pyrrolidine | 5 | 5.8 |

| Piperidine | 6 | 0 |

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of serving as a ligand for a diverse array of biological receptors. nih.gov The term was first introduced in the late 1980s to describe molecular structures that appear frequently in known bioactive compounds and approved drugs. nih.govscielo.brcambridgemedchemconsulting.com These scaffolds provide a three-dimensional framework that can present functional groups in specific spatial orientations, enabling interactions with multiple protein targets. cambridgemedchemconsulting.com

The azetidine ring is considered a privileged scaffold in drug discovery. researchgate.netpharmablock.comresearchgate.net Its value stems from a combination of high molecular rigidity and satisfactory chemical stability. researchgate.netresearchgate.netresearchgate.netresearchgate.net This rigidity helps to reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. enamine.net Furthermore, azetidines serve as attractive bioisosteres—substitutes for other chemical groups—for larger, more flexible rings like piperidines or for planar aromatic rings, allowing chemists to introduce three-dimensionality into a molecule. researchgate.netnih.govtcichemicals.com This can lead to improved physicochemical properties such as solubility and metabolic stability. tcichemicals.com The diverse pharmacological activities associated with azetidine-containing compounds, including anticancer, antibacterial, and anti-inflammatory properties, underscore their importance as a valuable scaffold for medicinal researchers. nih.govmedwinpublishers.com

The 4-Bromophenoxy-ethoxy Moiety: Advanced Chemical Building Block Analysis

The 4-bromophenoxy-ethoxy moiety is a bifunctional chemical group that offers several strategic advantages in molecular design. It consists of a phenoxy group (a benzene (B151609) ring attached to an oxygen atom), substituted with a bromine atom at the para (4) position, and connected via an ethoxy linker (-OCH2CH2-).

The 4-bromophenyl group is a common feature in medicinal chemistry. The bromine atom is a lipophilic, electron-withdrawing group that can modulate the electronic properties of the aromatic ring. Crucially, it serves as a versatile synthetic handle for further chemical modifications. The carbon-bromine bond can readily participate in a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. This capability is essential for creating libraries of related compounds for structure-activity relationship (SAR) studies. acs.orgacs.org

The ethoxy linker provides flexibility and spacing between the aromatic ring and the azetidine core. The ether linkages are generally stable and can influence key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. By adjusting the length and nature of such linkers, chemists can fine-tune a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Research Rationale and Scope for 3-(2-(4-Bromophenoxy)ethoxy)azetidine

The rationale for the synthesis and study of 3-(2-(4-Bromophenoxy)ethoxy)azetidine stems directly from the strategic combination of its constituent parts. This compound is designed as a versatile chemical building block for use in drug discovery and materials science. bldpharm.com

The primary research scope for this molecule is its application in the synthesis of larger, more complex compounds. The molecule combines the desirable features of the privileged azetidine scaffold with the synthetic versatility of the bromophenyl group.

Key research applications include:

Library Synthesis: The compound is an ideal starting material for creating diverse chemical libraries. The azetidine's nitrogen atom can be functionalized, while the bromo- group on the phenyl ring allows for a wide range of cross-coupling reactions. This dual reactivity enables the rapid generation of numerous analogues for screening against various biological targets.

Fragment-Based Drug Discovery (FBDD): The molecule itself can act as a fragment for screening against proteins. The azetidine provides a rigid, 3D vector, while the bromophenoxy group can be used to "grow" the fragment into a more potent lead compound once a binding interaction is identified.

Bioisosteric Replacement: Researchers can incorporate this building block into existing drug candidates to replace other motifs. For instance, the azetidine could replace a less stable or more flexible group to improve metabolic stability or binding affinity. acs.orgbaranlab.org

In essence, 3-(2-(4-Bromophenoxy)ethoxy)azetidine is not typically an end-product but rather a highly valuable intermediate. Its design embodies a modern approach to medicinal chemistry, where pre-functionalized, privileged scaffolds are created to streamline the synthesis of novel chemical entities with desirable pharmaceutical properties.

Synthetic Routes to 3-(2-(4-Bromophenoxy)ethoxy)azetidine: A Strategic Overview

The synthesis of substituted azetidines is a focal point in medicinal chemistry due to the unique structural and physicochemical properties imparted by the strained four-membered ring. This article details the synthetic methodologies applicable to 3-(2-(4-Bromophenoxy)ethoxy)azetidine, a compound featuring an azetidine core linked to a substituted aromatic ring via a flexible ether chain. The discussion encompasses a retrosynthetic breakdown of the target molecule and explores key classical and modern strategies for constructing the core azetidine heterocycle.

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

3-[2-(4-bromophenoxy)ethoxy]azetidine |

InChI |

InChI=1S/C11H14BrNO2/c12-9-1-3-10(4-2-9)14-5-6-15-11-7-13-8-11/h1-4,11,13H,5-8H2 |

InChI Key |

DQNRXPYPSHDTMH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCCOC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Advanced Structural Analysis and Conformational Studies

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are crucial for the unambiguous structural elucidation of 3-(2-(4-Bromophenoxy)ethoxy)azetidine, confirming connectivity, determining precise elemental composition, and identifying key functional groups through their vibrational modes.

While one-dimensional ¹H and ¹³C NMR spectra provide primary information on the chemical environment of protons and carbons, 2D NMR experiments are indispensable for establishing the precise connectivity of the molecular framework. For 3-(2-(4-Bromophenoxy)ethoxy)azetidine, a suite of 2D NMR experiments would be employed to assign all proton and carbon signals definitively.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings within the molecule. Key expected correlations would be observed between the protons on the azetidine (B1206935) ring (H-2/H-4 and H-3) and within the ethoxy linker (OCH₂CH₂O).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for each protonated carbon in the azetidine ring and the ethoxy chain.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for connecting the different fragments of the molecule. Expected key correlations would include those between the azetidine H-3 proton and the adjacent ethoxy methylene (B1212753) carbon (C-α), the ethoxy protons and the aromatic carbons of the bromophenoxy ring, and the azetidine H-2/H-4 protons and the azetidine C-3 carbon.

The following table outlines the hypothetical 2D NMR correlations for the title compound.

| Proton Signal (¹H) | COSY Correlations (H-H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |

| Azetidine H-2, H-4 | Azetidine H-3 | Azetidine C-2, C-4 | Azetidine C-3 |

| Azetidine H-3 | Azetidine H-2, H-4 | Azetidine C-3 | Azetidine C-2, C-4, Ethoxy C-α |

| Ethoxy H-α | Ethoxy H-β | Ethoxy C-α | Azetidine C-3, Ethoxy C-β |

| Ethoxy H-β | Ethoxy H-α | Ethoxy C-β | Ethoxy C-α, Aromatic C-1' |

| Aromatic H-2', H-6' | Aromatic H-3', H-5' | Aromatic C-2', C-6' | Aromatic C-4', Aromatic C-1' |

| Aromatic H-3', H-5' | Aromatic H-2', H-6' | Aromatic C-3', C-5' | Aromatic C-1', Aromatic C-4' |

Data is hypothetical and based on established NMR principles.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the calculation of its elemental composition. For 3-(2-(4-Bromophenoxy)ethoxy)azetidine, with a molecular formula of C₁₁H₁₄BrNO₂, HRMS would provide an exact mass measurement with high accuracy (typically to within 5 ppm). This technique is crucial for confirming the molecular formula and distinguishing it from other potential isomers or compounds with the same nominal mass. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M+H⁺ and M+2+H⁺) of nearly equal intensity.

Expected HRMS Data:

Molecular Formula: C₁₁H₁₄BrNO₂

Calculated Monoisotopic Mass [M+H]⁺: 276.0281 (for ⁷⁹Br) and 278.0260 (for ⁸¹Br)

Technique: Typically performed using Electrospray Ionization (ESI). mdpi.com

This level of precision is essential for verifying the identity of a newly synthesized compound and is a standard requirement for publication in chemical literature. mdpi.com

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.ukencyclopedia.pub For 3-(2-(4-Bromophenoxy)ethoxy)azetidine, these methods would confirm the presence of the key structural motifs.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its bonds. cardiff.ac.uk Key expected absorption bands would include:

N-H Stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amine in the azetidine ring.

C-H (sp³) Stretch: Bands just below 3000 cm⁻¹ for the azetidine and ethoxy C-H bonds.

C-H (sp²) Stretch: Bands just above 3000 cm⁻¹ for the aromatic C-H bonds.

C=C Aromatic Stretch: Peaks in the 1600-1450 cm⁻¹ region.

C-O Ether Stretch: Strong, characteristic bands in the 1250-1050 cm⁻¹ region for the aryl-alkyl and alkyl-alkyl ether linkages.

C-N Stretch: A moderate band in the 1250-1020 cm⁻¹ region.

C-Br Stretch: A band in the low-frequency region, typically 600-500 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. uu.nl It is particularly sensitive to symmetric vibrations and non-polar bonds. Expected prominent Raman signals would include the symmetric stretching of the aromatic ring and the C-Br bond. mdpi.com

The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. nih.gov

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Azetidine N-H | Stretch | 3300 - 3500 | Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Strong |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Strong |

| Ether C-O | Stretch | 1250 - 1050 | Moderate |

| Azetidine C-N | Stretch | 1250 - 1020 | Weak |

| Aryl C-Br | Stretch | 600 - 500 | Moderate |

Data is predictive and based on established spectroscopic correlations. mdpi.comnih.gov

X-ray Crystallography of the Chemical Compound and Analogues

Single-crystal X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. While no public crystal structure for 3-(2-(4-Bromophenoxy)ethoxy)azetidine itself is available, analysis of closely related analogues provides valuable insight into its likely geometry.

For instance, the crystal structure of a related compound, 2-(4-bromophenoxy)propanohydrazide, confirms the planarity of the bromophenoxy group. nih.govresearchgate.net In this analogue, the bromine atom is coplanar with the phenyl ring. nih.gov It is expected that the bromophenoxy moiety in the title compound would adopt a similar planar conformation.

The azetidine ring itself is known to be a strained, four-membered heterocycle. bham.ac.uk It is not perfectly planar and typically adopts a puckered conformation to relieve some of this strain. The degree of puckering and the specific conformation would be influenced by the substituent at the 3-position and by crystal packing forces. X-ray analysis would definitively establish this conformation in the solid state.

Conformational Landscape and Molecular Dynamics Simulations

Azetidine Ring Puckering: The four-membered ring can undergo a rapid inversion between two puckered conformations.

Rotation around the C-O and C-C Bonds: The ethoxy linker has three rotatable single bonds (C₃-O, O-CH₂, CH₂-O), allowing the bromophenoxy group significant freedom of movement relative to the azetidine ring.

Molecular Dynamics (MD) simulations are a powerful computational tool used to explore the conformational landscape of flexible molecules. nih.gov An MD simulation of this compound would involve calculating the forces between atoms over time to model its dynamic behavior in a solvent. Such a study could identify the most stable, low-energy conformations and the energy barriers for converting between them. This provides a detailed picture of the molecule's dynamic behavior in solution, which is often more relevant to its biological or chemical activity than the static picture provided by a crystal structure. nih.gov

Chiral Properties and Enantioselective Synthesis Approaches

The parent compound, 3-(2-(4-Bromophenoxy)ethoxy)azetidine, is achiral as it does not possess a stereocenter and has a plane of symmetry passing through the C-3 atom and the nitrogen atom.

However, chirality can be introduced into the azetidine scaffold by substitution at the 2- or 4-positions, or if the nitrogen atom is substituted asymmetrically. The development of methods for the enantioselective synthesis of such chiral azetidines is an active area of research due to their importance in medicinal chemistry. nih.govresearchgate.net

Several strategies have been developed for the synthesis of enantioenriched azetidines:

From Chiral Precursors: A common approach involves the cyclization of enantiomerically pure β-amino alcohols. nih.gov This strategy transfers the chirality of the starting material to the final azetidine product.

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a ring-forming reaction is a highly efficient method. nih.gov For example, asymmetric intramolecular amination reactions can be used to construct the azetidine ring with high enantioselectivity. organic-chemistry.org

Chiral Resolution: A racemic mixture of a chiral azetidine derivative can be separated into its constituent enantiomers, although this is generally less efficient than direct asymmetric synthesis. nih.gov

These approaches have enabled access to a wide variety of structurally diverse and optically pure azetidines for use in drug discovery and development. nih.govnih.gov

Chemical Reactivity and Transformations

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, which is a driving force for its reactivity. nih.govrsc.org While more stable than the corresponding three-membered aziridines, azetidines can undergo a variety of strain-releasing reactions. rsc.org

The inherent strain in the azetidine ring makes it susceptible to ring-opening reactions under various conditions. These reactions are often initiated by the protonation or activation of the ring nitrogen, followed by nucleophilic attack.

Acid-mediated ring-opening is a common transformation for azetidines. acs.org In the presence of a strong acid, the nitrogen atom is protonated, making the ring more susceptible to nucleophilic attack. The subsequent cleavage of a carbon-nitrogen bond relieves the ring strain. The regioselectivity of the ring opening is influenced by the substituents on the ring and the nature of the nucleophile. For 3-substituted azetidines, nucleophilic attack can occur at either the C2 or C4 position.

The mechanism of acid-catalyzed ring-opening typically proceeds as follows:

Protonation of the azetidine nitrogen: This step forms a reactive azetidinium ion.

Nucleophilic attack: A nucleophile attacks one of the ring carbons, leading to the opening of the ring.

Formation of the product: The resulting product is a γ-substituted amine.

It is important to note that intramolecular ring-opening reactions can also occur if a suitable nucleophile is present within the molecule. acs.org

| Reaction Type | Conditions | General Outcome |

| Acid-catalyzed Ring Opening | Strong acid (e.g., HCl, HBr) and a nucleophile | γ-substituted amine |

| Intramolecular Ring Opening | Internal nucleophile and activation | Cyclic amine derivatives |

Azetidines can participate in cycloaddition reactions, although these are less common than for other strained rings. The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a notable method for the synthesis of azetidines and highlights the potential for cycloaddition chemistry involving this ring system. rsc.orgnih.gov While the subject compound is already an azetidine, understanding these reactions provides insight into the potential for further functionalization or transformation of the azetidine ring itself.

Rearrangement reactions of azetidines can be driven by the release of ring strain. nih.gov For instance, under certain conditions, substituted azetidines can undergo skeletal rearrangements to form other heterocyclic systems. These transformations are often catalyzed by transition metals or promoted by specific reagents that can interact with the azetidine ring.

| Reaction Type | Description |

| Cycloaddition | Participation of the C=N bond (if present in a precursor or derivative) in [2+2] cycloadditions. |

| Rearrangement | Skeletal reorganization to form other nitrogen-containing heterocycles, driven by strain release. |

Transformations Involving the Bromine Atom

The bromine atom attached to the phenyl ring is a versatile handle for a wide range of chemical transformations, allowing for significant diversification of the core structure.

Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the bromine atom. However, for SNAr reactions to proceed readily, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups at the ortho and/or para positions to the leaving group. wikipedia.orgchemistrysteps.commasterorganicchemistry.com In the case of 3-(2-(4-Bromophenoxy)ethoxy)azetidine, the phenoxy group is not a strong electron-withdrawing group, which suggests that standard SNAr reactions would likely require harsh conditions.

Under specific circumstances, such as with very strong nucleophiles or under transition-metal catalysis, nucleophilic substitution of the bromine may be achievable.

The bromine atom on the aromatic ring is ideally suited for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. mdpi.comyonedalabs.com In this reaction, the aryl bromide is coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. yonedalabs.com

This reaction is highly versatile and tolerates a wide range of functional groups, making it an excellent choice for the derivatization of 3-(2-(4-Bromophenoxy)ethoxy)azetidine. A variety of aryl, heteroaryl, or alkyl groups can be introduced at the para position of the phenoxy ring.

Typical Suzuki-Miyaura Reaction Conditions:

| Component | Example |

| Aryl Bromide | 3-(2-(4-Bromophenoxy)ethoxy)azetidine |

| Organoboron Reagent | Phenylboronic acid, Pyridine-3-boronic acid |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF |

The general mechanism of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Reactivity of the Ether Linkage

The ether linkages in 3-(2-(4-Bromophenoxy)ethoxy)azetidine are generally stable under neutral and basic conditions. However, they can be cleaved under strongly acidic conditions, typically in the presence of strong nucleophiles like bromide or iodide ions. libretexts.orgwikipedia.org

The cleavage of the aryl alkyl ether bond would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack on the adjacent alkyl carbon. Due to the stability of the phenyl-oxygen bond, cleavage is expected to occur at the ethyl-oxygen bond, yielding 4-bromophenol (B116583) and the corresponding haloethoxy-azetidine derivative. libretexts.org

The ether linkage attached directly to the azetidine ring is also susceptible to cleavage under similar acidic conditions, although the reactivity may be influenced by the proximity of the azetidinium ion.

Derivatization Strategies for Structure-Activity/Property Relationship (SAR/SPR) Studies

The molecular scaffold of 3-(2-(4-Bromophenoxy)ethoxy)azetidine offers multiple strategic points for chemical modification to explore structure-activity relationships (SAR) and structure-property relationships (SPR). These studies are crucial for optimizing a compound's biological activity, selectivity, and pharmacokinetic profile. Derivatization efforts typically focus on three main regions of the molecule: the azetidine ring, the phenoxy group, and the ethoxy linker.

Modification of the Azetidine Ring:

The nitrogen atom of the azetidine ring is a primary target for derivatization. Its secondary amine nature allows for a wide range of functionalization reactions, including N-alkylation, N-acylation, and N-arylation. These modifications can significantly impact the molecule's polarity, basicity, and ability to form hydrogen bonds, which in turn influences its interaction with biological targets and its physicochemical properties. For instance, introducing various substituents on the nitrogen can modulate the compound's lipophilicity and metabolic stability.

Another key strategy involves the introduction of substituents at other positions on the azetidine ring. The synthesis of 3-substituted azetidines is a common approach in SAR studies to create libraries of bioactive compounds. researchgate.net The stereochemistry of these substituents can also play a critical role, as cis- and trans-isomers may exhibit significantly different biological activities. nih.gov

Table 1: SAR of Azetidine Ring Modifications

| Modification Site | Derivative Structure | R-Group | Resulting Activity/Property Change |

| Azetidine Nitrogen | -CH₃ | Increased lipophilicity | |

| Azetidine Nitrogen | -C(O)CH₃ | Decreased basicity, potential for H-bond acceptor | |

| Azetidine C-3 Position | -OH | Increased polarity, potential H-bond donor |

Modification of the Phenyl Ring:

The 4-bromophenyl group is another versatile handle for chemical modification. The bromine atom can be readily replaced or modified using various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.gov This allows for the introduction of a diverse array of substituents, including alkyl, alkenyl, alkynyl, and aryl groups, as well as various heteroatoms.

The nature of the substituent on the phenyl ring can have complex effects on the compound's selectivity and potency. nih.gov For example, replacing the bromine with other halogens (e.g., -Cl, -F) or with electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -CF₃, -CN) can systematically probe the electronic and steric requirements of the target binding pocket. Such modifications are fundamental to mapping the SAR of this region of the molecule. nih.gov

Table 2: SAR of Phenyl Ring Modifications

| Modification Site | Derivative Structure | R-Group | Resulting Activity/Property Change |

| Phenyl C-4 Position | -Cl | Altered electronic properties, similar steric profile | |

| Phenyl C-4 Position | -OCH₃ | Increased electron density, potential for H-bond acceptor | |

| Phenyl C-4 Position | -Ph | Increased size and lipophilicity |

Modification of the Ethoxy Linker:

Table 3: SAR of Linker Modifications

| Modification Site | Derivative Structure | X | Resulting Activity/Property Change |

| Ether Linkage | S | Altered bond angles and lipophilicity | |

| Alkyl Chain | -(CH₂)₃- | Increased length and flexibility | |

| Alkyl Chain | -CH(CH₃)CH₂- | Introduction of a chiral center, increased steric bulk |

Through the systematic application of these derivatization strategies, researchers can build a comprehensive understanding of the SAR and SPR for this class of compounds. The data gathered from these studies are essential for designing new analogs with improved potency, selectivity, and drug-like properties. nih.gov The use of functionalized azetidine scaffolds provides a powerful platform for generating diverse molecular architectures for lead-like libraries in drug discovery. nih.gov

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods provide insights into orbital energies, electron distribution, and the likelihood of chemical reactions.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. DFT studies for a compound like 3-(2-(4-Bromophenoxy)ethoxy)azetidine would typically involve calculating its optimized geometry, vibrational frequencies, and electronic properties such as electrostatic potential maps. While DFT has been applied to compounds containing bromophenoxy or azetidine (B1206935) fragments, no studies dedicated to the complete "3-(2-(4-Bromophenoxy)ethoxy)azetidine" molecule were identified.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. researchgate.netyoutube.comwikipedia.org An FMO analysis for 3-(2-(4-Bromophenoxy)ethoxy)azetidine would reveal the regions of the molecule most likely to act as an electron donor (HOMO) or electron acceptor (LUMO), which is crucial for understanding its interaction with other chemical species. researchgate.netyoutube.comwikipedia.org However, no published FMO analysis for this specific compound could be found.

Molecular Docking and Protein-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. nih.govresearchgate.netvistas.ac.in For 3-(2-(4-Bromophenoxy)ethoxy)azetidine, docking studies would be essential to hypothesize its potential biological targets and predict the strength and type of interactions (e.g., hydrogen bonds, hydrophobic interactions) within a protein's binding site. Despite the common application of this technique to azetidine derivatives in drug discovery, specific docking studies for 3-(2-(4-Bromophenoxy)ethoxy)azetidine have not been reported in the available literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a compound's chemical structure with its biological activity or physicochemical properties, respectively. researchgate.netchalcogen.ronih.gov Developing a QSAR or QSPR model would require a dataset of compounds related to 3-(2-(4-Bromophenoxy)ethoxy)azetidine with corresponding measured activities or properties. No such studies that include this specific compound were found.

Conformational Analysis and Energy Minimization

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. Energy minimization is the process of finding the conformer with the lowest potential energy, which represents the most stable three-dimensional structure of the molecule. This analysis would be critical for understanding the flexibility of the ethoxy linker and the orientation of the phenyl and azetidine rings in 3-(2-(4-Bromophenoxy)ethoxy)azetidine. No specific conformational analysis studies for this molecule are available in the reviewed literature.

In Silico Prediction of Molecular Descriptors Relevant for Research Applications

In silico methods are used to predict various molecular descriptors that are important in chemical and pharmaceutical research. These descriptors can include physicochemical properties (like logP, polar surface area, and solubility) and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. While general prediction tools can estimate these values, specific, published research detailing a comprehensive in silico descriptor profile for 3-(2-(4-Bromophenoxy)ethoxy)azetidine is not available.

Biological Interaction Studies Mechanistic and in Vitro Focus

Identification and Characterization of Molecular Targets

There is no available research identifying or characterizing specific molecular targets for 3-(2-(4-Bromophenoxy)ethoxy)azetidine.

Enzyme Inhibition and Activation Studies

No studies detailing the inhibitory or activation effects of 3-(2-(4-Bromophenoxy)ethoxy)azetidine on any specific enzymes have been found.

Kinetic Analysis of Enzyme-Compound Interactions

Information regarding the kinetic analysis of interactions between this compound and any enzyme is not available in the reviewed literature.

Substrate Specificity and Allosteric Modulation

There are no published data on the substrate specificity or potential allosteric modulation effects of 3-(2-(4-Bromophenoxy)ethoxy)azetidine.

Receptor Binding and Ligand Affinity Assays

No receptor binding or ligand affinity assays for 3-(2-(4-Bromophenoxy)ethoxy)azetidine have been reported in the scientific literature.

Radioligand Binding Studies

There is no evidence of radioligand binding studies having been conducted or published for this compound.

Competitive Binding Assays

No data from competitive binding assays involving 3-(2-(4-Bromophenoxy)ethoxy)azetidine are publicly available.

Following a comprehensive search for scientific literature, no specific data was found for the chemical compound "3-(2-(4-Bromophenoxy)ethoxy)azetidine" pertaining to its biological interaction studies. The search did not yield any information regarding cellular assays for target engagement, structure-activity relationship investigations, or in vitro metabolomic studies for this particular molecule.

Consequently, the generation of an article with the requested detailed sections and subsections is not possible at this time due to the absence of published research findings on "3-(2-(4-Bromophenoxy)ethoxy)azetidine". Methodologies for such studies, including cell-based reporter assays, mechanistic studies in cell lines, and SAR investigations, are well-established in the field of drug discovery, but their specific application to this compound has not been documented in the available resources. Similarly, there is no information on its in vitro enzymatic transformations.

To provide the requested article, specific experimental data from studies on "3-(2-(4-Bromophenoxy)ethoxy)azetidine" would be required.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating "3-(2-(4-Bromophenoxy)ethoxy)azetidine" from potential impurities, starting materials, and byproducts of its synthesis.

A robust High-Performance Liquid Chromatography (HPLC) method is critical for the routine assessment of the purity of "3-(2-(4-Bromophenoxy)ethoxy)azetidine". A reversed-phase HPLC (RP-HPLC) method would be a suitable approach for this non-polar compound. nih.govsigmaaldrich.com The development of such a method would involve the optimization of several key parameters to achieve efficient separation. ijarsct.co.in

A hypothetical RP-HPLC method could be developed using a C18 stationary phase, which is widely used for the separation of a broad range of small molecules. sigmaaldrich.com The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sigmaaldrich.com Gradient elution may be employed to ensure the separation of compounds with a range of polarities. ijarsct.co.in Detection could be achieved using a UV-Vis detector, as the bromophenoxy group in the molecule is expected to exhibit significant UV absorbance. researchgate.net

Hypothetical HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Table 1: Hypothetical HPLC Purity Analysis of a "3-(2-(4-Bromophenoxy)ethoxy)azetidine" Sample

| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |

|---|---|---|---|

| Impurity 1 (Starting Material) | 3.5 | 0.2 | - |

| 3-(2-(4-Bromophenoxy)ethoxy)azetidine | 8.2 | 99.5 | 99.5 |

| Impurity 2 (Byproduct) | 10.1 | 0.3 | - |

Direct analysis of "3-(2-(4-Bromophenoxy)ethoxy)azetidine" by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its expected low volatility and the presence of a polar N-H group in the azetidine (B1206935) ring. libretexts.org Therefore, derivatization is a necessary step to increase its volatility and thermal stability, making it amenable to GC-MS analysis. hplcvials.comalwsci.com

A common derivatization technique for compounds containing amine groups is silylation. youtube.com This process replaces the active hydrogen atom on the nitrogen with a trimethylsilyl (B98337) (TMS) group, which significantly increases the compound's volatility. youtube.com

Hypothetical GC-MS Method Parameters for the TMS-Derivative:

| Parameter | Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 300 °C (5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 m/z |

Table 2: Hypothetical GC-MS Data for Derivatized "3-(2-(4-Bromophenoxy)ethoxy)azetidine"

| Compound | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| TMS-3-(2-(4-Bromophenoxy)ethoxy)azetidine | 12.5 | [M]+, [M-15]+, fragments corresponding to the bromophenoxy and silylated azetidine moieties |

Spectroscopic Quantification Methods in Research Matrices

Spectroscopic techniques are valuable for the rapid quantification of "3-(2-(4-Bromophenoxy)ethoxy)azetidine" in various research matrices.

UV-Visible (UV-Vis) spectroscopy is a straightforward and cost-effective method for quantification. paulrpalmer.commalvesfalcao.com The presence of the bromophenyl group provides a chromophore that absorbs UV light, allowing for concentration determination using the Beer-Lambert law. malvesfalcao.com This method is particularly useful for in vitro assays where the matrix is relatively simple.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful technique that can be used for the accurate determination of the concentration of the compound without the need for a reference standard of the same compound, by using an internal standard of known concentration. nih.gov

Table 3: Hypothetical UV-Vis Spectrophotometry Calibration Data for "3-(2-(4-Bromophenoxy)ethoxy)azetidine" in a Buffered Solution

| Concentration (µg/mL) | Absorbance at 225 nm |

|---|---|

| 1.0 | 0.102 |

| 2.5 | 0.255 |

| 5.0 | 0.510 |

| 10.0 | 1.020 |

| 20.0 | 2.040 |

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

For the analysis of "3-(2-(4-Bromophenoxy)ethoxy)azetidine" in complex biological matrices such as plasma or tissue homogenates, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable. acs.orgijrar.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. ijrar.com An LC-MS/MS method would typically involve a rapid chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.gov This approach provides excellent specificity by monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. nih.gov

Table 4: Hypothetical LC-MS/MS MRM Parameters for the Analysis of "3-(2-(4-Bromophenoxy)ethoxy)azetidine"

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| 3-(2-(4-Bromophenoxy)ethoxy)azetidine | [M+H]+ | Specific fragment 1 | 20 |

| Internal Standard (e.g., deuterated analog) | [M+H]+ | Specific fragment 1 | 20 |

GC-MS/MS can also be employed for the analysis of the derivatized compound in complex mixtures, offering an alternative with potentially different selectivity and sensitivity compared to LC-MS/MS.

Microfluidic and High-Throughput Screening Analytical Platforms

Modern drug discovery and research often rely on high-throughput screening (HTS) to evaluate large numbers of compounds. nih.gov Microfluidic platforms, also known as lab-on-a-chip devices, offer significant advantages for the analysis of compounds like "3-(2-(4-Bromophenoxy)ethoxy)azetidine" in HTS settings. researchgate.netmdpi.com These platforms enable the automation of assays in a miniaturized format, leading to reduced consumption of reagents and samples, faster analysis times, and higher throughput. researchgate.net

A microfluidic device could be designed for rapid cell-based assays, where cells are exposed to the compound and a fluorescent reporter is used to measure a biological response. tue.nl The analysis could be performed using integrated microscopy or laser-induced fluorescence detection.

Table 5: Conceptual Comparison of a Microfluidic Assay with a Conventional 96-Well Plate Assay

| Parameter | Conventional 96-Well Plate Assay | Microfluidic Assay |

|---|---|---|

| Sample Volume | ~100 µL | ~1 nL - 1 µL |

| Reagent Consumption | High | Low |

| Analysis Time per Sample | Minutes to hours | Seconds to minutes |

| Throughput | Moderate | High |

Future Directions and Research Opportunities

Development of Novel Synthetic Pathways

The synthesis of substituted azetidines has historically been challenging due to the inherent ring strain of the four-membered system. ub.bw However, recent innovations in synthetic organic chemistry offer exciting new possibilities for the efficient and modular construction of molecules like 3-(2-(4-Bromophenoxy)ethoxy)azetidine and its analogs.

Modern synthetic strategies are moving beyond classical cyclization methods to embrace more sophisticated and efficient approaches. These include strain-release synthesis, photocatalysis, and advanced C-H functionalization techniques, which could be pivotal in creating diverse libraries of related compounds for screening and development. chemrxiv.orgrsc.org

Key Novel Synthetic Approaches:

| Synthetic Strategy | Description | Key Features & Advantages |

| Strain-Release Synthesis | Utilizes highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which undergo stereospecific ring-opening reactions with a variety of nucleophiles and electrophiles. acs.orgacs.org This method allows for the modular and programmable construction of complex, stereopure azetidines. acs.orgnih.gov | Modular, high stereocontrol, access to diverse substitution patterns. nih.gov |

| Photocatalysis | Employs visible light to drive reactions under mild conditions. Methods include radical strain-release of ABBs and dehydrogenative [2+2] cycloadditions between amines and alkenes. chemrxiv.orgacs.orgchemrxiv.org Gold-based catalysts have also been shown to be effective surrogates for iridium in energy transfer photocatalysis for azetidine (B1206935) synthesis. acs.org | Mild reaction conditions, high functional group tolerance, atom economy. acs.org |

| C-H Amination | Involves the direct formation of the azetidine ring via intramolecular amination of C(sp³)–H bonds. Palladium- and rhodium-catalyzed methods have been developed for the cyclization of amine substrates, providing access to the core ring structure from linear precursors. acs.orgnsf.govnih.gov | Utilizes unactivated C-H bonds, increases synthetic efficiency. nih.gov |

These advanced methods could enable the rapid synthesis of analogs of 3-(2-(4-Bromophenoxy)ethoxy)azetidine, allowing for systematic exploration of structure-activity relationships (SAR) by modifying the substitution on the azetidine ring, altering the linker, or changing the aromatic moiety.

Exploration of New Biological Targets and Mechanisms

The hybrid structure of 3-(2-(4-Bromophenoxy)ethoxy)azetidine suggests a wide range of potential biological activities, drawing from the established pharmacology of both azetidine-containing molecules and bromophenol derivatives. Azetidines are present in numerous bioactive compounds and approved drugs, acting on a variety of targets. medwinpublishers.compharmablock.comlifechemicals.com Similarly, bromophenols, often derived from marine organisms, exhibit significant biological effects, including antioxidant, antimicrobial, and enzyme-inhibiting properties. nih.govmdpi.com

Future research should focus on screening this compound and its derivatives against novel and underexplored biological targets.

Potential Therapeutic Areas and Targets:

Neuroscience: Azetidine derivatives have been investigated as inhibitors of GABA uptake transporters (GAT-1, GAT-3) and glycine (B1666218) transporter-1 (GlyT1), with some showing memory-enhancing properties. nih.govnih.gov Others have been explored as agonists for metabotropic glutamate (B1630785) receptors. johnshopkins.edu The bromophenoxy moiety could further modulate activity at neurological targets, including cholinesterases (AChE and BChE), which are relevant to Alzheimer's disease. researchgate.net

Enzyme Inhibition: The azetidine scaffold is a key component in inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL), a target for inflammatory pain. nih.gov Bromophenols have also demonstrated inhibitory activity against enzymes such as α-glycosidase, relevant for diabetes. mdpi.comresearchgate.net The combination of these two pharmacophores could lead to potent and selective inhibitors for these or other enzyme classes.

Antimicrobial and Anticancer Activity: Both azetidines and bromophenols have independently been reported to possess antimicrobial and anticancer activities. lifechemicals.comnih.govmdpi.com Investigating the potential of 3-(2-(4-Bromophenoxy)ethoxy)azetidine in these areas, particularly against drug-resistant bacterial strains or specific cancer cell lines, represents a promising research direction.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. These computational tools can be leveraged to explore the chemical space around the 3-(2-(4-Bromophenoxy)ethoxy)azetidine scaffold, predict the properties of new analogs, and even propose novel synthetic routes.

Generative AI, in particular, offers a powerful approach to designing new molecular structures with desired pharmacological profiles. By training models on vast datasets of known molecules and their biological activities, generative algorithms can propose novel azetidine-based scaffolds that are optimized for specific targets. This integration of AI can serve multiple functions in the research and development process. arxiv.orgresearchgate.net

Applications of AI/ML in Azetidine-Based Drug Design:

| AI/ML Application | Description | Potential Impact |

| Generative Scaffold Design | AI algorithms can generate entirely new molecular scaffolds based on the core azetidine and bromophenoxy structures, optimizing for properties like target affinity, selectivity, and drug-likeness. | Discovery of novel, patentable chemical matter with improved therapeutic profiles. |

| Property Prediction | ML models can predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, solubility, and potential off-target effects for virtual compounds before synthesis. | Reduces the time and cost associated with synthesizing and testing non-viable candidates. |

| Synthetic Route Planning | Retrosynthesis AI tools can analyze a target molecule and propose viable, efficient synthetic pathways, potentially uncovering non-obvious routes. | Accelerates the "make" phase of research and helps overcome synthetic challenges. |

| Personalized Scaffolding | In an educational or training context, AI can be used to generate personalized learning supports and scaffolds for researchers learning complex synthetic or design techniques. spencereducation.comyoutube.com | Enhances skill acquisition and makes complex research areas more accessible. |

Applications as Chemical Probes and Research Tools

Beyond therapeutic potential, molecules based on the 3-(2-(4-Bromophenoxy)ethoxy)azetidine scaffold could be developed into valuable chemical probes and research tools for studying biological systems. The rigid azetidine ring can serve as a compact and stable anchor for attaching reporter groups, such as fluorophores or affinity tags.

Research has shown that incorporating azetidine rings into fluorescent dyes can significantly enhance their performance. Replacing traditional dimethylamino groups with azetidines in fluorophores like coumarins and rhodols can lead to dramatic increases in fluorescence quantum yield, brightness, and water solubility without sacrificing cell permeability. acs.orgacs.org

Potential Applications as Research Tools:

Fluorescent Probes: By functionalizing the azetidine nitrogen or the phenoxy ring with a fluorophore, derivatives of 3-(2-(4-Bromophenoxy)ethoxy)azetidine could be converted into high-performance fluorescent probes. These probes could be designed to localize in specific cellular compartments or to report on the activity of a particular biological target. nih.govnih.gov

Stereochemical Probes: The synthesis of enantiomerically pure versions of substituted azetidines allows for their use as stereoprobes in chemical proteomics. By comparing the protein-binding profiles of different stereoisomers, researchers can identify ligandable sites in the proteome with high stereo- and chemo-selectivity. acs.org

Photoaffinity Labels: Introduction of a photoreactive group would enable the creation of photoaffinity labels to covalently map the binding interactions of the molecule with its biological target(s), helping to elucidate its mechanism of action.

Design of Next-Generation Azetidine-Based Scaffolds for Chemical Biology

The 3-(2-(4-Bromophenoxy)ethoxy)azetidine structure serves as a foundational template that can be elaborated into more complex, next-generation scaffolds for exploring chemical biology. The field of diversity-oriented synthesis aims to create collections of structurally diverse molecules to probe biological function. Azetidines are excellent starting points for generating such libraries due to their defined three-dimensional geometry.

Future research can focus on using the azetidine core to construct novel fused, bridged, and spirocyclic ring systems. nih.govbroadinstitute.org Spirocyclic azetidines, for example, are inherently three-dimensional and are often poorly recognized by metabolic enzymes, which can improve the pharmacokinetic profile of a drug candidate. enamine.net

Directions for Advanced Scaffold Design:

Spirocyclic Systems: The synthesis of spirocycles by incorporating the azetidine ring into a second ring system can generate novel structures with enhanced 3D character, which is advantageous for disrupting protein-protein interactions or for achieving high target specificity. nih.govenamine.net

Fused and Bridged Scaffolds: Creating fused or bridged bicyclic systems containing the azetidine ring can further constrain the molecule's conformation. This can lead to increased potency and selectivity by locking the pharmacophoric elements into an optimal orientation for binding to a biological target. nih.govbroadinstitute.org

Fragment-Based Growth: The compound can be used as a starting fragment in fragment-based drug discovery (FBDD). The azetidine provides well-defined exit vectors, allowing for the systematic "growing" of the fragment into a larger, more potent molecule by adding other chemical functionalities that interact with adjacent pockets on the target protein.

By pursuing these advanced synthetic strategies, researchers can generate novel libraries of azetidine-based compounds with unique properties tailored for applications in both drug discovery and as sophisticated tools for chemical biology. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 3-(2-(4-Bromophenoxy)ethoxy)azetidine to improve yield and purity?

Methodological Answer:

- Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., solvent polarity, temperature, catalyst loading). For example, details triazine-based synthesis with controlled reagent stoichiometry and temperature (45°C, 1 h), which can be adapted for azetidine derivatives .

- Validate purity via HPLC (high-performance liquid chromatography) or GC-MS (gas chromatography-mass spectrometry), referencing protocols in for brominated aromatic compounds .

- Employ spectroscopic characterization (e.g., H NMR, C NMR) to confirm structural integrity, as demonstrated in for brominated analogs .

Q. What analytical techniques are most reliable for characterizing 3-(2-(4-Bromophenoxy)ethoxy)azetidine?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks using deuterated solvents (e.g., DMSO-d6) and compare with databases like the NIST Chemistry WebBook () .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns, as in for brominated phenoxy derivatives .

- X-ray Crystallography: For absolute stereochemical confirmation, follow single-crystal growth protocols from , which achieved >99% purity for structurally similar compounds .

Q. How does pH and temperature affect the stability of 3-(2-(4-Bromophenoxy)ethoxy)azetidine in solution?

Methodological Answer:

- Conduct accelerated stability studies under varying pH (2–12) and temperatures (4°C to 60°C), using UV-Vis spectroscopy to monitor degradation (’s split-plot experimental design can guide parameter selection) .

- Analyze degradation products via LC-MS/MS to identify hydrolytic or oxidative pathways, referencing ’s environmental stability protocols .

Q. What solvent systems are optimal for studying the solubility of 3-(2-(4-Bromophenoxy)ethoxy)azetidine?

Methodological Answer:

Q. How can researchers screen for biological activity of this compound in preliminary assays?

Methodological Answer:

- Employ high-throughput screening (HTS) in cell-based assays (e.g., cytotoxicity, enzyme inhibition) with positive/negative controls.

- Follow ’s methodology for testing brominated compounds in biological systems, including dose-response curves and IC calculations .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the reaction pathways of 3-(2-(4-Bromophenoxy)ethoxy)azetidine under varying catalytic conditions?

Methodological Answer:

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

Q. What environmental fate studies are critical for assessing the ecological impact of this compound?

Methodological Answer:

Q. How should researchers resolve contradictions in experimental data (e.g., conflicting NMR assignments or bioactivity results)?

Methodological Answer:

Q. What structural modifications could enhance the compound’s selectivity in target binding?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.